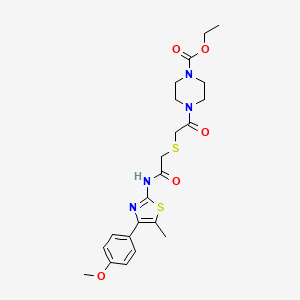
Ethyl 4-(2-((2-((4-(4-methoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-((2-((4-(4-methoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H28N4O5S2 and its molecular weight is 492.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-(2-((2-((4-(4-methoxyphenyl)-5-methylthiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that exhibits a variety of biological activities, primarily due to its unique structural features, including a thiazole ring and a piperazine moiety. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H28N4O5S2, with a molecular weight of 492.61 g/mol. The compound's structure includes:
- Thiazole ring : Known for its diverse biological activities.
- Piperazine ring : Often associated with pharmacological properties.
- Methoxyphenyl group : Enhances lipophilicity and biological interaction.
Anticancer Activity
This compound has been investigated for its anticancer properties. Studies indicate that thiazole derivatives often exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures have shown significant activity against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells, with IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known to possess antifungal and antibacterial properties. Research has demonstrated that modifications in the thiazole ring can enhance the compound's effectiveness against microbial strains, suggesting potential applications in treating infections .
Enzyme Inhibition
The mechanism of action for this compound may involve the inhibition of specific enzymes. The thiazole ring can interact with enzyme active sites, leading to modulation of biochemical pathways. For example, some thiazole derivatives have been shown to inhibit enzymes involved in cancer progression and inflammation .
Case Studies
- Anticancer Screening : A study on thiazole derivatives showed that compounds with similar structures to this compound displayed potent cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 µM to 20 µM .
- Antimicrobial Efficacy : In vitro studies demonstrated that thiazole-based compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 50 µg/mL .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Binding : The compound may bind to enzyme active sites or allosteric sites, inhibiting their activity.
- Receptor Interaction : The structural components facilitate interactions with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.
Comparative Analysis
| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Ethyl 4-(...) | Thiazole-Piperazine | High (IC50 < 20 µM) | Moderate (MIC < 50 µg/mL) |
| Similar Thiazole Derivative | Thiazole | Moderate | High |
| Piperazine Analog | Piperazine | Low | Moderate |
Propiedades
IUPAC Name |
ethyl 4-[2-[2-[[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S2/c1-4-31-22(29)26-11-9-25(10-12-26)19(28)14-32-13-18(27)23-21-24-20(15(2)33-21)16-5-7-17(30-3)8-6-16/h5-8H,4,9-14H2,1-3H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPHKMUGQKODRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














